2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-fluoroaniline and oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and stringent quality control measures would be essential to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is unique due to the presence of both dichlorobenzylidene and fluorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H10Cl2FN3O2 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl2FN3O2/c16-12-5-2-6-13(17)11(12)8-19-21-15(23)14(22)20-10-4-1-3-9(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
XACVZHCDRLNXNH-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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